

# DSR-141562: Application Notes and Protocols for Preclinical Research

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## Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171

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For research, scientific, and drug development professionals, this document provides detailed application notes and protocols for the use of **DSR-141562**, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. **DSR-141562** is a valuable tool for investigating the role of PDE1 in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders such as schizophrenia.

## Introduction

**DSR-141562** is an orally active and brain-penetrant small molecule that selectively inhibits the PDE1 enzyme family, with a preferential affinity for the PDE1B isoform.[1] By inhibiting PDE1, **DSR-141562** prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a multitude of intracellular signaling pathways.[2] The elevation of cGMP levels in the brain is a key mechanism of action for **DSR-141562**, which has shown promise in preclinical models of schizophrenia by addressing positive, negative, and cognitive symptoms.[1]

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## Quantitative Data

The following tables summarize the key quantitative data for **DSR-141562** based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of **DSR-141562**

Target	IC50 (nM)
Human PDE1A	97.6
Human PDE1B	43.9
Human PDE1C	431.8

Data from MedchemExpress and ProbeChem product pages.

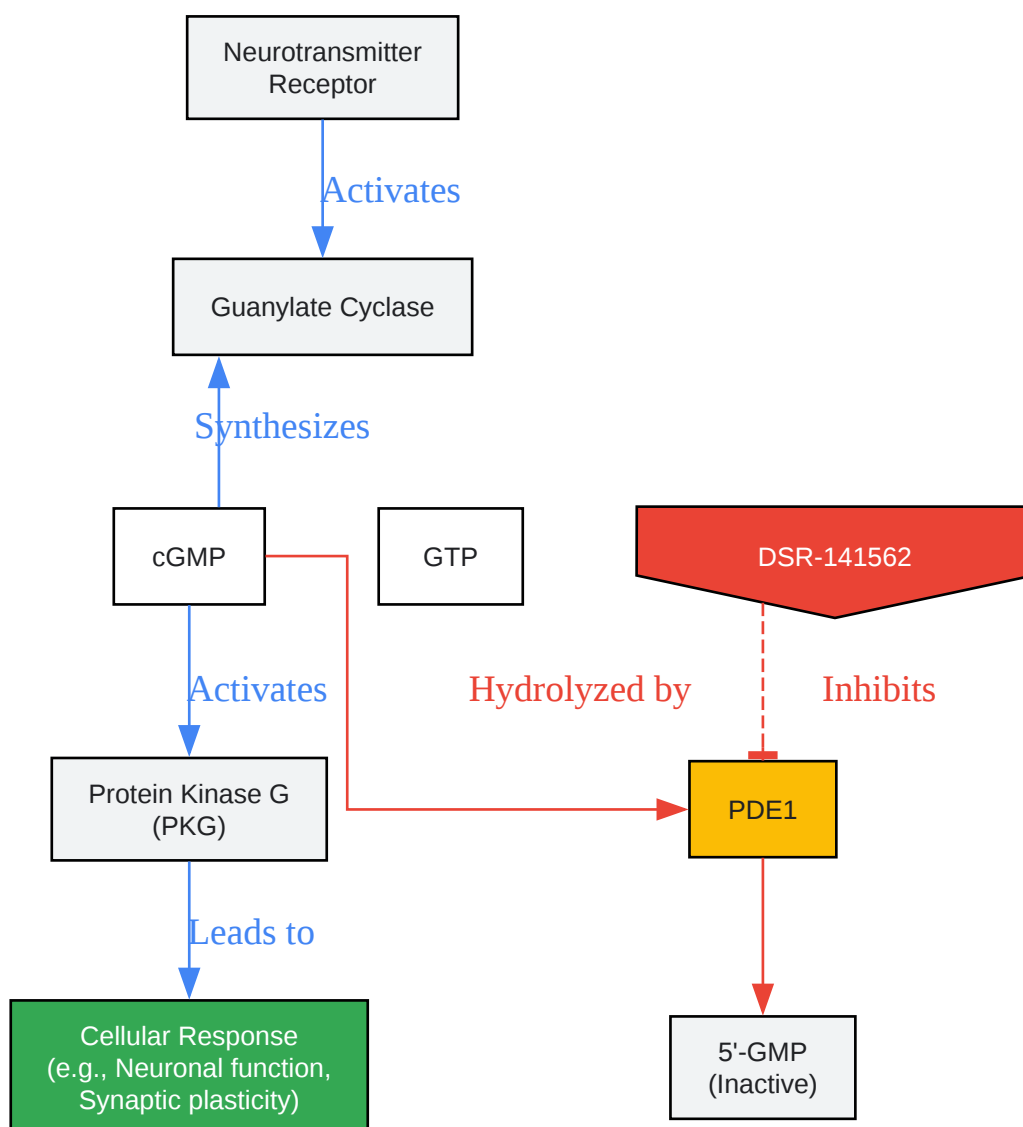
Table 2: In Vivo Pharmacological Effects of **DSR-141562**

Experimental Model	Species	DSR-141562 Dose Range (mg/kg, oral)	Observed Effect
Methamphetamine-Induced Locomotor Hyperactivity	Rat	3 - 30	Potent inhibition of hyperactivity
Phencyclidine-Induced Social Interaction Deficit	Mouse	0.3 - 3	Reversal of social interaction deficits
Phencyclidine-Induced Novel Object Recognition Deficit	Rat	0.3 - 3	Reversal of recognition deficits
Object Retrieval with Detour Task	Marmoset	3 and 30	Improved performance
cGMP Levels in Cerebrospinal Fluid	Monkey	30 and 100	Significant elevation of cGMP

Data summarized from Enomoto et al., 2019.[\[1\]](#)

## Signaling Pathway

**DSR-141562**'s mechanism of action is centered on the modulation of cyclic nucleotide signaling pathways. The diagram below illustrates the core pathway affected by **DSR-141562**.



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**DSR-141562 Mechanism of Action.**

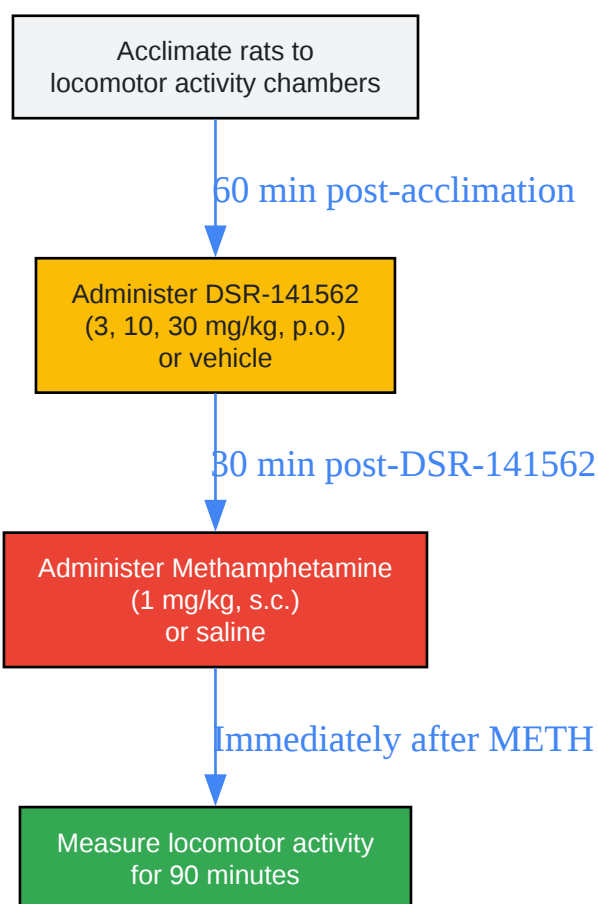
## Experimental Protocols

The following are detailed protocols for key in vivo experiments based on the study by Enomoto et al. (2019). Researchers should adapt these protocols to their specific experimental conditions and institutional guidelines.

## Methamphetamine-Induced Locomotor Hyperactivity in Rats

This protocol is designed to assess the potential of **DSR-141562** to ameliorate the hyperdopaminergic state, a model for positive symptoms of schizophrenia.

Experimental Workflow:



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### Methamphetamine-Induced Hyperactivity Workflow.

Materials:

- Male Sprague-Dawley rats
- **DSR-141562**
- Methamphetamine hydrochloride
- Vehicle for **DSR-141562** (e.g., 0.5% methylcellulose)
- Saline
- Locomotor activity chambers equipped with infrared sensors

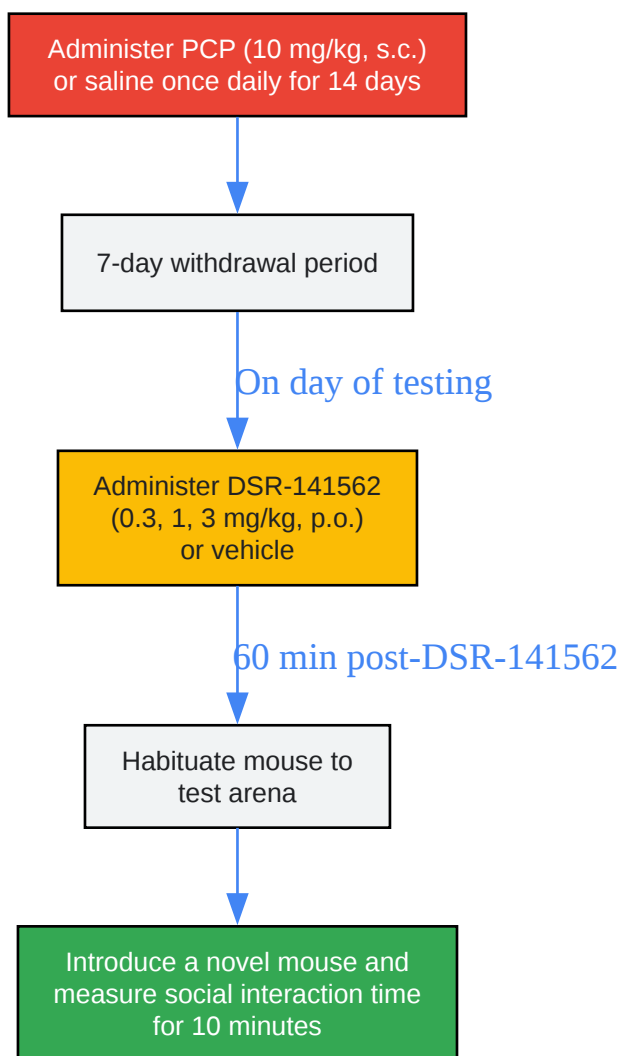
#### Procedure:

- Acclimation: Individually place rats in the locomotor activity chambers and allow them to acclimate for at least 60 minutes.
- **DSR-141562** Administration: Administer **DSR-141562** orally at doses of 3, 10, or 30 mg/kg, or the vehicle.
- Methamphetamine Administration: 30 minutes after **DSR-141562** administration, administer methamphetamine subcutaneously at a dose of 1 mg/kg or saline.
- Data Collection: Immediately after methamphetamine administration, record locomotor activity for 90 minutes.
- Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity of **DSR-141562**-treated groups to the vehicle-treated, methamphetamine-stimulated group.

## Phencyclidine-Induced Social Interaction Deficit in Mice

This model assesses the efficacy of **DSR-141562** in reversing social withdrawal, a negative symptom of schizophrenia, induced by the NMDA receptor antagonist phencyclidine (PCP).

#### Experimental Workflow:



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### Social Interaction Test Workflow.

Materials:

- Male ddY mice
- **DSR-141562**
- Phencyclidine hydrochloride (PCP)
- Vehicle for **DSR-141562**
- Saline

- Open-field arena
- Video recording and analysis software

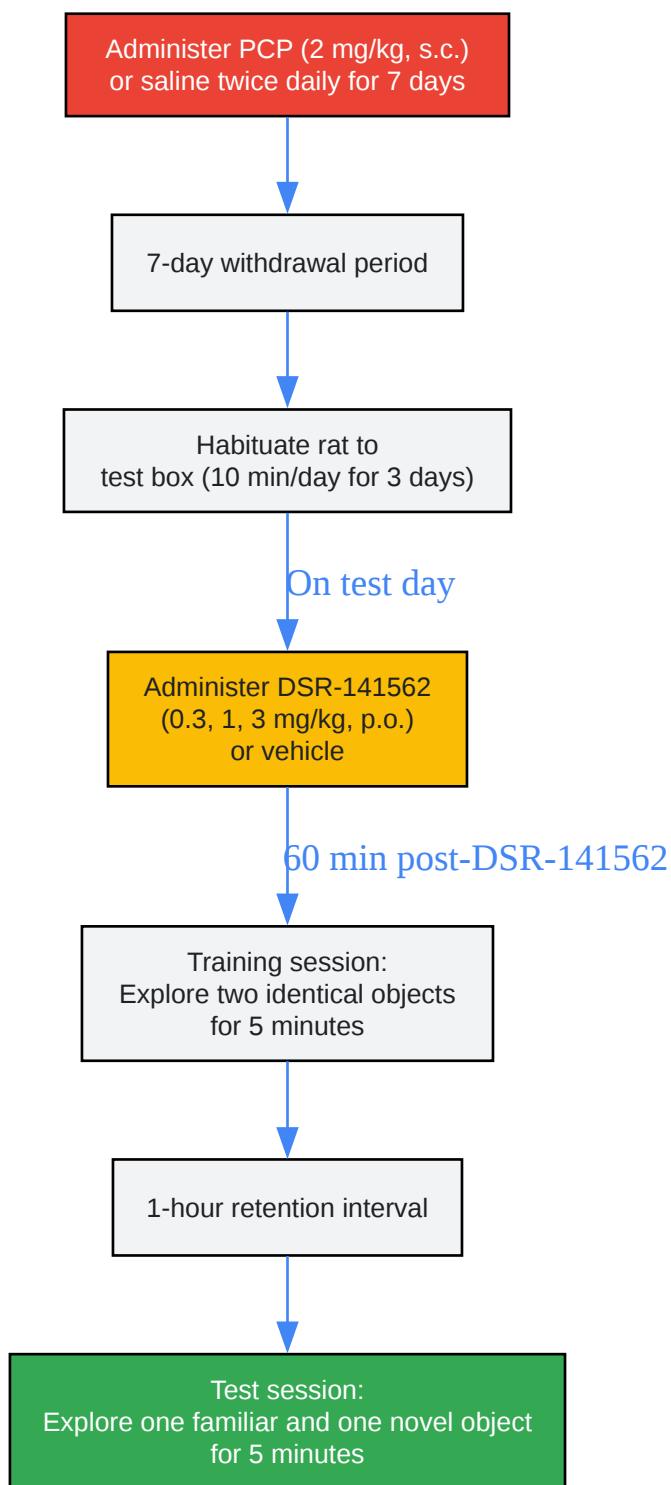
#### Procedure:

- PCP Treatment: Administer PCP (10 mg/kg, s.c.) or saline to mice once daily for 14 consecutive days.
- Withdrawal Period: Allow a 7-day withdrawal period after the last PCP injection.
- **DSR-141562** Administration: On the test day, administer **DSR-141562** orally at doses of 0.3, 1, or 3 mg/kg, or the vehicle.
- Habituation: 60 minutes after **DSR-141562** administration, place the test mouse in the open-field arena for a habituation period.
- Social Interaction Test: After habituation, introduce an unfamiliar, untreated mouse into the arena.
- Data Collection: Record the behavior of the pair for 10 minutes.
- Analysis: Manually or using automated software, score the total time the test mouse spends in active social interaction (e.g., sniffing, grooming, following).

## Phencyclidine-Induced Novel Object Recognition Deficit in Rats

This protocol evaluates the potential of **DSR-141562** to improve cognitive deficits, specifically recognition memory, in a PCP-induced model in rats.

#### Experimental Workflow:



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### Novel Object Recognition Workflow.

Materials:



- Male Sprague-Dawley rats
- **DSR-141562**
- Phencyclidine hydrochloride (PCP)
- Vehicle for **DSR-141562**
- Saline
- Open-field test box
- A variety of objects differing in shape, color, and texture
- Video recording and analysis software

Procedure:

- PCP Treatment: Administer PCP (2 mg/kg, s.c.) or saline to rats twice daily for 7 consecutive days.
- Withdrawal Period: Allow a 7-day withdrawal period.
- Habituation: Habituate the rats to the empty test box for 10 minutes per day for 3 days prior to the test day.
- **DSR-141562** Administration: On the test day, administer **DSR-141562** orally at doses of 0.3, 1, or 3 mg/kg, or the vehicle.
- Training Session (T1): 60 minutes after **DSR-141562** administration, place the rat in the test box containing two identical objects and allow it to explore for 5 minutes.
- Retention Interval: Return the rat to its home cage for a 1-hour retention interval.
- Test Session (T2): Place the rat back in the test box, which now contains one of the familiar objects from T1 and one novel object. Allow the rat to explore for 5 minutes.

- **Data Collection:** Record the exploration time for each object during the test session. Exploration is typically defined as the nose being oriented toward the object within a 2 cm distance.
- **Analysis:** Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

## Disclaimer

These application notes and protocols are intended for guidance in a research setting only. All experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and use. The provided protocols are based on published literature and may require optimization for specific experimental conditions.

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## References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer's disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
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